3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride
Overview
Description
3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H16Br2ClNO It is known for its unique structure, which includes a piperidine ring attached to a dibromo-naphthyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride typically involves the reaction of 1,6-dibromo-2-naphthol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The dibromo-naphthyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,6-Dibromo-2-naphthyl)oxy]methylpiperidine hydrochloride
- 4-[(6-Bromo-2-naphthyl)oxy]piperidine
Uniqueness
3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is unique due to its specific structural features, such as the dibromo-naphthyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,6-dibromonaphthalen-2-yl)oxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO.ClH/c16-11-4-5-13-10(8-11)3-6-14(15(13)17)19-12-2-1-7-18-9-12;/h3-6,8,12,18H,1-2,7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWDQRQJCSBOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-70-1 | |
Record name | Piperidine, 3-[(1,6-dibromo-2-naphthalenyl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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